3-(2-Ethoxyphenoxy)pyrrolidine
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Overview
Description
3-(2-Ethoxyphenoxy)pyrrolidine is an organic compound with the molecular formula C12H17NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is notable for its unique structure, which includes an ethoxyphenoxy group attached to the pyrrolidine ring. It has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethoxyphenoxy)pyrrolidine typically involves the reaction of 2-ethoxyphenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 2-ethoxyphenol, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Ethoxyphenoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrrolidine derivatives .
Scientific Research Applications
3-(2-Ethoxyphenoxy)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group.
Pyrrolizine: A bicyclic compound containing a fused pyrrolidine ring.
Uniqueness: 3-(2-Ethoxyphenoxy)pyrrolidine is unique due to the presence of the ethoxyphenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications, offering advantages over simpler analogs in terms of specificity and functionality .
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(2-ethoxyphenoxy)pyrrolidine |
InChI |
InChI=1S/C12H17NO2/c1-2-14-11-5-3-4-6-12(11)15-10-7-8-13-9-10/h3-6,10,13H,2,7-9H2,1H3 |
InChI Key |
QRUULZANXZNLHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC2CCNC2 |
Origin of Product |
United States |
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